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Introduction

Coronary microvascular obstruction (cMVO) is a serious condition characterized by inadequate
myocardial perfusion despite the successful reopening of an obstructed epicardial coronary
artery.[1][2] It occurs in a significant percentage of patients undergoing percutaneous coronary
intervention (PCI) for acute coronary syndrome and is associated with adverse cardiovascular
outcomes, including increased mortality and heart failure.[1] Currently, there are no FDA-
approved therapies specifically for the treatment of cMVO.[1]

Temanogrel (APD791) is an investigational drug that was under development for the potential
treatment of cMVO.[1] It is a peripherally acting and selective serotonin 2A (5-HT2A) receptor
inverse agonist.[1] The rationale for its use in cMVO stems from the role of serotonin in
amplifying platelet aggregation and vasoconstriction, key processes in the pathophysiology of
microvascular obstruction following PCI.[1][3]

This document provides an overview of the clinical trial protocols for Temanogrel in patients
with cMVO, based on the available information from its clinical development program.

Mechanism of Action

During percutaneous coronary intervention, platelet activation leads to the release of serotonin
(5-HT).[1] Serotonin then binds to 5-HT2A receptors on platelets and vascular smooth muscle
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cells. This binding amplifies platelet aggregation and induces vasoconstriction, both of which
contribute to the development of coronary microvascular obstruction.[1]

Temanogrel is designed to be a potent and selective inverse agonist of the 5-HT2A receptor.[1]
By blocking the effects of serotonin at this receptor, Temanogrel is hypothesized to inhibit the
amplification of platelet aggregation and prevent vasoconstriction, thereby improving
microcirculatory flow and preventing or treating cMVO.[3]

Signaling Pathway of Temanogrel in cMVO
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Caption: Mechanism of action of Temanogrel in preventing cMVO.

Clinical Trial Protocol: Phase 2 Study in cMVO
Patients

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was initiated to
evaluate the safety, tolerability, and efficacy of intravenous Temanogrel in adult patients
undergoing PCI.[1][3][4][5] The trial was conducted in the United States, Australia, Sweden, the
Netherlands, and the United Kingdom.[1]
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Important Note: This Phase 2 study (NCT04848220) was terminated early by the sponsor for
business reasons unrelated to safety concerns.[6][7] As a result, the planned enrollment was
not completed, and the efficacy data are considered inconclusive.[3][6]

Study Design

The study was designed in two stages:[3][4][5]

o Stage A: A dose-escalation stage to evaluate the safety and tolerability of single intravenous
doses of Temanogrel. It was planned to consist of two cohorts.[4][5]

o Stage B: A parallel-group stage to assess the efficacy of two selected doses of Temanogrel
from Stage A compared to a placebo.[4][5]

Patient Population

The study intended to enroll approximately 99 participants.[3] Due to early termination, a total
of 29 participants were enrolled.[6]

Table 1: Planned Patient Demographics and Baseline Characteristics

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.pfizer.com/sites/default/files/plsr-studies/C5071002%20Plain%20Language%20Study%20Results%20Summary%20%28PLSRS%29%20Phase%202-4.pdf
https://www.pfizer.com/sites/default/files/plsr-studies/C5071001%20Plain%20Language%20Study%20Results%20Summary%20(PLSRS)%20Phase%202-4.pdf
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/ph2-study-to-assess-temanogrel-effect-in-patients-undergoing-pci/
https://www.pfizer.com/sites/default/files/plsr-studies/C5071002%20Plain%20Language%20Study%20Results%20Summary%20%28PLSRS%29%20Phase%202-4.pdf
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/ph2-study-to-assess-temanogrel-effect-in-patients-undergoing-pci/
https://ctv.veeva.com/study/a-study-evaluating-the-safety-tolerability-and-effect-on-microvascular-obstruction-of-intravenous
https://www.clinicaltrials.gov/study/NCT04848220
https://www.benchchem.com/product/b1682741?utm_src=pdf-body
https://ctv.veeva.com/study/a-study-evaluating-the-safety-tolerability-and-effect-on-microvascular-obstruction-of-intravenous
https://www.clinicaltrials.gov/study/NCT04848220
https://www.benchchem.com/product/b1682741?utm_src=pdf-body
https://ctv.veeva.com/study/a-study-evaluating-the-safety-tolerability-and-effect-on-microvascular-obstruction-of-intravenous
https://www.clinicaltrials.gov/study/NCT04848220
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/ph2-study-to-assess-temanogrel-effect-in-patients-undergoing-pci/
https://www.pfizer.com/sites/default/files/plsr-studies/C5071002%20Plain%20Language%20Study%20Results%20Summary%20%28PLSRS%29%20Phase%202-4.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Placebo Group
(Planned N=29)

Characteristic

Temanogrel Dose 1
(Planned N=29)

Temanogrel Dose 2
(Planned N=29)

Age (years), mean +
SD

Sex (Male/Female), n
(%)

Diagnosis (Stable
Angina/NSTEMI/UA),
n (%)

Baseline TIMI Flow
Grade (2/3), n (%)

Co-morbidities, n (%)

- Diabetes Mellitus

- Hypertension

- Hyperlipidemia

Prior Myocardial

Infarction, n (%)

Note: This table
represents the
planned structure for
data presentation.
Actual enrollment was
29 participants in total
before early

termination.[6]

Inclusion and Exclusion Criteria

o Key Inclusion Criteria:

o Adults (30 to 80 years old) undergoing PCI.[4]
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o Patients with stable angina, non-ST-elevation myocardial infarction (NSTEMI), or unstable
angina (UA).[4]

o Thrombolysis in Myocardial Infarction (TIMI) Flow Grade of 2 or 3 in the target vessel.[4]

o Target lesion suitable for stenting.[4]

Key Exclusion Criteria:

o

History of stroke, seizure, or intracranial bleeding.[4]

[¢]

Recent major trauma or surgery.[4]

[¢]

ST-elevation myocardial infarction (STEMI) within 10 days of screening.[4]

Planned use of rotational atherectomy or shockwave therapies.[4]

[e]

Treatment Protocol

Stage A: Participants were randomized to receive a single intravenous dose of Temanogrel
or placebo before the PCI procedure.[6]

Stage B: Participants were to be randomized in a 1:1:1 ratio to receive one of two doses of
intravenous Temanogrel or a matching placebo.[3] The doses selected for Stage B were 20
mg and 40 mg.[6]

All participants also received standard dual antiplatelet therapy (DAPT).[6]

Endpoints

Primary Endpoint: The primary efficacy endpoint was the change in the Index of
Microcirculatory Resistance (IMR) from baseline (before study drug administration) to post-
PCl on day 1.[1]

Secondary Endpoints: While not explicitly detailed in the provided search results, secondary
endpoints in such trials typically include assessments of safety and tolerability, other
measures of coronary flow, and clinical outcomes.

Table 2: Planned Primary Endpoint Analysis
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Endpoint Placebo Group

Temanogrel 20
mg Group

Temanogrel 40

mg Group

p-value

Index of
Microcirculatory
Resistance (IMR)

Baseline IMR,

mean = SD

Post-PCI IMR,
mean = SD

Change from
Baseline in IMR,

mean = SD

Note: Due to the
early termination
of the study, the
data was not
analyzed as
planned, and the
results were

inconclusive.[6]

Experimental Protocols
Measurement of Index of Microcirculatory Resistance

(IMR)

IMR is an invasive procedure used to assess the function of the coronary microvasculature. It is

typically measured in the cardiac catheterization laboratory during the PCI procedure.

Methodology:

o A pressure-temperature sensor-tipped guidewire is advanced distal to the coronary lesion.
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e The distal coronary pressure (Pd) and mean transit time (Tmn) of a saline bolus are
measured at rest.

e Hyperemia is induced, typically using an intravenous infusion of adenosine.

» During maximal hyperemia, the distal coronary pressure (Pd) and mean transit time (Tmn)
are measured again.

e IMR is calculated as the product of the distal coronary pressure (Pd) and the hyperemic
mean transit time (Tmn) (IMR = Pd x Tmn).

e Ahigher IMR value is indicative of greater microvascular resistance and obstruction.

Clinical Trial Workflow
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Caption: Workflow of the Phase 2 clinical trial of Temanogrel in cMVO patients.
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Summary and Future Directions

The clinical development of Temanogrel for cMVO provided a strong scientific rationale based
on its mechanism of action as a 5-HT2A receptor inverse agonist.[1] The Phase 2 clinical trial
was well-designed to assess the efficacy of Temanogrel in a relevant patient population using
a robust primary endpoint.[1][4][5] However, due to the early termination of the study, the
potential of Temanogrel to improve outcomes in patients with cMVO remains unproven.[6]

Further research into the role of serotonin in the pathophysiology of cMVO and the therapeutic
potential of 5-HT2A receptor antagonism is warranted. The detailed protocol of the
Temanogrel Phase 2 trial can serve as a valuable reference for the design of future studies
investigating novel therapeutic agents for this challenging clinical condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Application Notes and Protocols for Temanogrel in
cMVO Patients]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682741#clinical-trial-protocols-for-temanogrel-in-
cmvo-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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